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Compound of Interest

Compound Name: Antitumor agent-125

Cat. No.: B12384986

An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the structural novelty of the
antitumor agent AT-125, also known as Acivicin. It is intended for researchers, scientists, and
drug development professionals interested in the unique chemical features and therapeutic
potential of this compound. This document details its mechanism of action, compares its
structure with other antitumor agents, presents quantitative biological data, and provides
detailed experimental protocols.

Introduction to Acivicin (AT-125)

Acivicin is a naturally occurring amino acid analog produced by the fermentation of
Streptomyces sviceus.[1] Its antitumor properties stem from its ability to act as a glutamine
antagonist, thereby interfering with essential metabolic pathways required for cancer cell
proliferation.[2][3] The chemical structure of Acivicin, (0S,5S)-a-amino-3-chloro-4,5-dihydro-5-
isoxazoleacetic acid, possesses unique features that contribute to its biological activity and
distinguish it from other anticancer agents.[2][4]

Structural Features and Novelty

The novelty of Acivicin's structure lies in the unique combination of a reactive heterocyclic ring
with an amino acid moiety. This hybrid structure allows it to mimic glutamine while possessing a
chemically reactive warhead.
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Key Structural Elements:

e Chlorinated Dihydroisoxazole Ring: This five-membered heterocyclic ring is the
pharmacophore responsible for the irreversible inhibition of target enzymes. The presence of
a chlorine atom makes the ring susceptible to nucleophilic attack by cysteine residues in the
active sites of glutamine-utilizing enzymes.[5][6]

e Amino Acid Side Chain: The a-amino acid group allows Acivicin to be recognized and
transported by amino acid transporters, facilitating its entry into cells. This part of the
molecule mimics the structure of glutamine, enabling it to bind to the glutamine-binding sites
of enzymes.[1][7]

o Stereochemistry: The specific stereochemistry at the a-carbon and the 5-position of the
isoxazole ring ((aS,5S)) is crucial for its biological activity. The (aS,5R) diastereomer shows
significantly reduced inhibitory effects, highlighting the specific conformational requirements
for binding to its target enzymes.[6]

Structural Comparison with Other Antitumor Agents

To fully appreciate the novelty of Acivicin, its structure is compared with other glutamine
antagonists and isoxazole-containing anticancer agents.

o Glutamine Antagonists: Other well-known glutamine antagonists include 6-diazo-5-oxo-L-
norleucine (DON) and Azaserine.[8][9] While these compounds also mimic glutamine, they
possess a diazo group as their reactive electrophile. Acivicin's use of a chlorinated
dihydroisoxazole ring as an irreversible inhibitor represents a distinct chemical approach to
glutamine antagonism.

» |soxazole-Containing Agents: The isoxazole moiety is present in a variety of synthetic and
natural products with anticancer activity.[10][11][12][13][14] However, these compounds often
act through different mechanisms, such as inhibition of Hsp90, tubulin polymerization, or
various kinases.[11][12] The specific substitution pattern and the linkage to an amino acid in
Acivicin are unique and directly related to its mechanism as a glutamine antagonist.

Mechanism of Action
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Acivicin's primary mechanism of action is the irreversible inhibition of glutamine
amidotransferases.[6][7] These enzymes are critical for the biosynthesis of purines,
pyrimidines, and other essential molecules required for cell growth and proliferation.[3][5] One
of the key targets of Acivicin is y-glutamyl transpeptidase (GGT), an enzyme involved in
glutathione metabolism.[15][16][17]

The diagram below illustrates the proposed mechanism of action of Acivicin.

Cellular Environment

Outcome

Biosynthetic
Products (e.g., Nucleotides)

Inhibition of Cell Cycle Arrest

Glutamine
Biosynthesis & Apoptosis

Amidotransferase (e.g., GGT)

Inactivated Enzyme

Glutamine

Click to download full resolution via product page
Mechanism of action of Acivicin (AT-125).

Quantitative Biological Data

The biological activity of Acivicin has been evaluated in various in vitro and in vivo models. The

following tables summarize key quantitative data.

Table 1: In Vitro Activity of Acivicin
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Cell Line /
Assay Type Parameter Value Reference
Enzyme
HepG2
Cell Growth .
L (Human Liver ICso0 0.7 pM [15]
Inhibition
Cancer)
MIA PaCa-2
Cell Growth (Human % Inhibition (at 5
o _ 78% [1]
Inhibition Pancreatic HM)
Cancer)
Enzyme o
O E. coli HisHF Ki 140 nM [7]
Inhibition

| Enzyme Inactivation | MIA PaCa-2 y-glutamyl transpeptidase | Inactivation half-life (at 450 puM)
| 80 minutes |[1] |

Table 2: Phase | Clinical Trial Data for Acivicin (72-hour infusion)

Parameter Value Reference
Dose Range 3.0 to 90 mg/m?/course [18]
Dose-Limiting Toxicity Reversible CNS toxicity [18]
Recommended Phase Il Dose 60 mg/m?3/course [18]

Peak Plasma Concentration (at

1.10 pg/mL 18
90 mg/m?) Hd 18]

| Terminal Half-life () | 338 to 629 minutes [[18] |

Experimental Protocols

In Vitro y-Glutamyl Transpeptidase (GGT) Inhibition
Assay
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This protocol describes a colorimetric assay to determine the inhibitory activity of Acivicin
against GGT using L-y-glutamyl-p-nitroanilide (GGPNA) as a substrate.[19][20][21][22][23]

Materials:

Purified human GGT enzyme

e Acivicin (AT-125)

e L-y-glutamyl-p-nitroanilide (GGPNA)

e Glycylglycine

o Assay Buffer (e.g., 100 mM Tris-HCI, pH 8.0)

e 96-well microplate

e Microplate reader capable of measuring absorbance at 405 nm
Procedure:

» Reagent Preparation:

o Prepare a stock solution of GGT in Assay Buffer. The final concentration should be
optimized to yield a linear reaction rate.

o Prepare a 2X working solution of the substrate/acceptor containing 2 mM GGPNA and 40
mM glycylglycine in Assay Buffer. Warm to 37°C before use.

o Prepare a stock solution of Acivicin in a suitable solvent (e.g., water or DMSO) and create
serial dilutions to be tested.

o Assay Setup (in a 96-well plate):

[e]

Blank (No Enzyme): 50 uL Assay Buffer.

[e]

Positive Control (No Inhibitor): 40 yL Assay Buffer + 10 uL GGT enzyme stock.

o

Inhibitor Wells: 40 pL of each Acivicin dilution + 10 uL GGT enzyme stock.
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e Pre-incubation:

o Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to
interact with the enzyme.

e Reaction Initiation:

o Add 50 pL of the pre-warmed 2X Substrate/Acceptor Solution to all wells to start the
reaction. The final volume in each well will be 100 pL.

o Kinetic Measurement:

o Immediately place the microplate in the reader and measure the absorbance at 405 nm
every minute for 15-30 minutes at 37°C. The product, p-nitroaniline, is yellow and absorbs
light at this wavelength.

o Data Analysis:

[e]

Calculate the rate of reaction (V) for each well by determining the slope of the linear
portion of the absorbance vs. time curve (AAbs/min).

[¢]

Subtract the rate of the blank from all other readings.

[e]

Calculate the percent inhibition for each Acivicin concentration compared to the positive
control.

[e]

Plot the percent inhibition against the logarithm of the Acivicin concentration to determine
the ICso value using a suitable curve-fitting model.

The workflow for this assay is depicted in the diagram below.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Reagent Preparation
(Buffer, Enzyme, Substrate,
Inhibitor)

:

Assay Setup in 96-well Plate
(Blank, Control, Inhibitor)

Pre-incubation
(37°C, 10-15 min)

Initiate Reaction
(Add Substrate/Acceptor)

Kinetic Measurement
(Absorbance at 405 nm)

Data Analysis
(Calculate Reaction Rates,
% Inhibition, IC50)

Click to download full resolution via product page

Experimental workflow for the in vitro GGT inhibition assay.

Conclusion
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The antitumor agent Acivicin (AT-125) possesses a novel chemical structure characterized by a
unique chlorinated dihydroisoxazole ring linked to an amino acid backbone. This structural
arrangement allows it to effectively mimic glutamine and irreversibly inhibit key enzymes in
cellular metabolism, leading to its anticancer activity. Its distinct mechanism of action and
chemical scaffold differentiate it from other glutamine antagonists and isoxazole-containing
compounds, making it a valuable lead compound for the development of new cancer
therapeutics. However, its clinical development has been hampered by toxicity, particularly
neurotoxicity, which remains a challenge to overcome.[1][18] Further structural modifications
and targeted delivery strategies may help to improve its therapeutic index and unlock its full
potential as an anticancer drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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